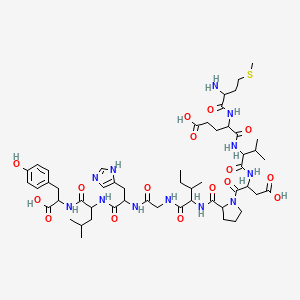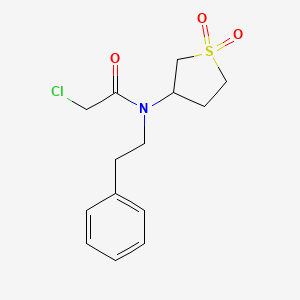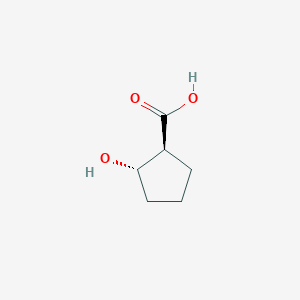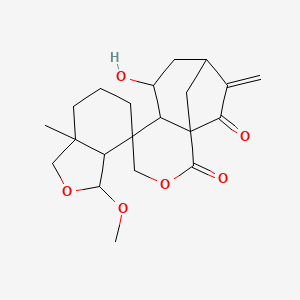
1-Decyl-2,3-dimethylimidazolium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Decyl-2,3-dimethylimidazolium hexafluorophosphate is synthesized through a reaction involving an alcohol, such as ethanolamine, with chloride gas in the presence of a surfactant like octadecyltrimethylammonium . The reaction conditions typically involve controlled temperatures and pressures to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-Decyl-2,3-dimethylimidazolium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized imidazolium derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different properties and applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Decyl-2,3-dimethylimidazolium hexafluorophosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Decyl-2,3-dimethylimidazolium hexafluorophosphate exerts its effects involves interactions with molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, stabilizing their structures and enhancing their catalytic activities. In chemical reactions, it acts as a solvent or catalyst, facilitating the reaction by stabilizing transition states and intermediates .
Comparison with Similar Compounds
1-Decyl-2,3-dimethylimidazolium hexafluorophosphate can be compared with other similar compounds, such as:
1-Butyl-2,3-dimethylimidazolium hexafluorophosphate: Similar in structure but with a shorter alkyl chain, leading to different solubility and thermal properties.
1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate: Another similar compound with a shorter alkyl chain, used in different applications due to its unique properties.
1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: A compound with a different anion, leading to variations in its chemical and physical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and properties.
Properties
Molecular Formula |
C15H29F6N2P |
|---|---|
Molecular Weight |
382.37 g/mol |
IUPAC Name |
1-decyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate |
InChI |
InChI=1S/C15H29N2.F6P/c1-4-5-6-7-8-9-10-11-12-17-14-13-16(3)15(17)2;1-7(2,3,4,5)6/h13-14H,4-12H2,1-3H3;/q+1;-1 |
InChI Key |
YIQICEMUGZCEHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12111559.png)

![1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;perchloric acid](/img/structure/B12111569.png)

![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12111582.png)
![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)

![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine](/img/structure/B12111621.png)



![6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine](/img/structure/B12111627.png)


